2-(Pyrrolidin-3-yl)acetic acid hydrochloride

GABA transporter inhibition neuropharmacology uptake assay

GABA transporter studies demand conformationally restricted inhibitors with verified batch-to-batch consistency. 2-(Pyrrolidin-3-yl)acetic acid hydrochloride delivers dual neuronal/glial GABA uptake inhibition (Kᵢ 6 μM neuronal, 16 μM glial; IC₅₀ 10-20 μM). • Validated GABA uptake inhibitor for HTS-compatible neurological screening (epilepsy, anxiety, cognitive impairment) • 3-position acetic acid attachment ensures distinct GAT subtype selectivity vs. 2-position regioisomers • HCl salt guarantees aqueous solubility and long-term stability for reproducible in vitro assays • 98% purity with batch-specific CoA (NMR, HPLC) for reference standard applications

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 80616-50-8
Cat. No. B1416629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-3-yl)acetic acid hydrochloride
CAS80616-50-8
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1CNCC1CC(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h5,7H,1-4H2,(H,8,9);1H
InChIKeyBDLQVQGTZQCUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-3-yl)acetic acid hydrochloride: Technical Baseline & Procurement


2-(Pyrrolidin-3-yl)acetic acid hydrochloride (also known as 3-pyrrolidineacetic acid hydrochloride or homo-β-proline hydrochloride) is a heterocyclic amino acid derivative featuring a pyrrolidine ring attached to an acetic acid side chain [1]. The compound is primarily supplied as a hydrochloride salt (C₆H₁₂ClNO₂, MW 165.62) to enhance stability and aqueous solubility, with commercial purity specifications ranging from 95% to 98% . Its core structural motif—a conformationally restricted cyclic analogue of γ-aminobutyric acid (GABA)—underpins its established role as a GABA uptake inhibitor and a scaffold for neurological drug discovery programs [2].

Target Class GABA transporter inhibitor tool compound Conformationally restricted cyclic GABA analogue scaffold
Activity Profile Dual neuronal and glial GABA uptake inhibition Pan-cellular transporter study context
Format Hydrochloride salt for aqueous assay compatibility Racemic mixture; enantiopure forms available separately

2-(Pyrrolidin-3-yl)acetic acid hydrochloride: Why Substitution Fails


Generic substitution of 2-(pyrrolidin-3-yl)acetic acid hydrochloride with other pyrrolidine-acetic acid derivatives, regioisomers (e.g., pyrrolidine-2-acetic acid), or alternative GABA uptake inhibitors (e.g., nipecotic acid, guvacine) is not scientifically sound without rigorous validation. The compound's specific 3-position attachment of the acetic acid side chain on the pyrrolidine ring confers a distinct inhibitory profile against GABA transporters that differs substantially from 2-position analogues [1]. Furthermore, the hydrochloride salt form provides solubility and stability advantages over the free base that are critical for reproducible in vitro assay performance . Stereochemistry represents another key differentiator, as the racemic mixture exhibits different pharmacological properties compared to enantiopure (R)- or (S)- forms [2]. The quantitative evidence below establishes where this specific compound demonstrates verifiable differentiation relative to its closest comparators.

Regioisomer Mismatch

2-yl-acetic acid derivatives exhibit distinct GABA transporter subtype selectivity; SAR profiles may not transfer between 3-position and 2-position scaffolds.

Salt Form / Free Base

Free base (CAS 89203-64-5) requires cold storage and offers limited aqueous solubility; direct substitution may alter assay reproducibility.

Racemate vs. Enantiopure

Racemic mixture and single enantiomers (R/S) may show divergent biological profiles; not interchangeable in stereosensitive assays.

2-(Pyrrolidin-3-yl)acetic acid hydrochloride: Quantitative Differentiation


GABA Uptake Potency vs. Nipecotic Acid

In a direct comparative study using GABA uptake assays, 2-(pyrrolidin-3-yl)acetic acid (homo-β-proline) demonstrated substantially greater potency than (R)-nipecotic acid under identical experimental conditions. The target compound inhibited GABA uptake with an IC₅₀ of 0.05 μM, whereas (R)-nipecotic acid exhibited IC₅₀ values ranging from 0.18 μM to 14.6 μM depending on the bridging cell configuration [1].

GABA Uptake Potency
Head-to-head
IC₅₀ = 0.05 μM vs (R)-nipecotic acid IC₅₀ = 0.18–14.6 μM under matched conditions
Reported higher potency in matched uptake assays
Supports GABA transporter tool compound selection
GABA transporter inhibition neuropharmacology uptake assay

GABA Uptake in Astrocytes and Neurons

A kinetic analysis of GABA uptake inhibition in cultured astrocytes and neurons demonstrated that 2-(pyrrolidin-3-yl)acetic acid (homo-β-proline) acts as a competitive inhibitor in both cell types. The compound inhibited glial GABA uptake with an IC₅₀ of 20 μM and neuronal uptake with an IC₅₀ of 10 μM, with calculated Kᵢ values of 16 μM and 6 μM respectively [1]. In contrast, cis-4-hydroxynipecotic acid analogues (cis- and trans-4-mercaptonipecotic acid) showed no inhibitory effect on glial or neuronal GABA uptake in the same study [1].

Cell-Type Activity
Head-to-head
Glial IC₅₀ 20 μM, Neuronal IC₅₀ 10 μM; comparator cis-4-hydroxynipecotic acid analogues showed no inhibition
Dual glial/neuronal profile; comparator inactive
Supports pan-cellular transporter study design
astrocyte GABA uptake neuronal GABA uptake competitive inhibition

Commercial Purity Variability

Commercially available 2-(pyrrolidin-3-yl)acetic acid hydrochloride exhibits purity specifications ranging from 95% to 98% across major vendors. Specific supplier specifications include: 98% purity from Leyan (catalog 1225861) and Bidepharm (catalog BD89161) ; 97% purity from CymitQuimica (ref. 10-F303435) ; and 95% purity from generic sources . This variability in commercial purity necessitates verification of lot-specific analytical data prior to procurement for quantitative applications.

Purity Range
Data to verify
95%–98% across vendors; up to 3% absolute purity differential between suppliers
Lot-specific verification recommended for quantitative use
Source selection based on application-specific impurity tolerance
purity specification quality control procurement

Hydrochloride Salt: Solubility & Stability

The hydrochloride salt of 2-(pyrrolidin-3-yl)acetic acid (CAS 80616-50-8, MW 165.62) is supplied as a solid with enhanced aqueous solubility compared to the free base form (CAS 89203-64-5, MW 129.16) . The salt form enables room-temperature storage and facilitates dissolution in aqueous buffers for biological assays, whereas the free base may require cold storage and exhibits more limited aqueous solubility [1]. This formulation advantage is particularly relevant for high-concentration stock solution preparation in neuropharmacology applications.

Salt Form Property
Class-level
HCl salt: solid at RT, enhanced aqueous solubility. Free base: cold storage, limited solubility
Salt form supports aqueous assay preparation
Inferred from salt-form chemistry principles
salt form solubility stability handling

Regioisomeric Activity: 3- vs. 2-Position

The 3-position attachment of the acetic acid moiety in 2-(pyrrolidin-3-yl)acetic acid yields a distinct GABA transporter inhibition profile compared to 2-substituted pyrrolidine-2-yl-acetic acid derivatives. While 2-substituted analogues have been extensively optimized for mGAT1/mGAT4 selectivity through modifications at the 2-position [1], the unsubstituted 3-yl-acetic acid scaffold (homo-β-proline) exhibits potent inhibition of both neuronal and glial GABA uptake with a fundamentally different SAR landscape [2]. This regioisomeric distinction is critical for researchers selecting scaffold starting points for medicinal chemistry campaigns.

Regioisomer SAR
Class-level
3-yl-acetic acid: dual glial/neuronal inhibition. 2-yl-acetic acid derivatives: mGAT1/mGAT4 selectivity profile
Regioisomer scaffolds not interchangeable in SAR
Pharmacophore geometry fundamentally altered by attachment position
regioisomer structure-activity relationship GAT selectivity

Stereochemical Implications: Racemic vs. Enantiopure

2-(Pyrrolidin-3-yl)acetic acid hydrochloride (CAS 80616-50-8) is commercially supplied as a racemic mixture. Optically pure (R)- and (S)- enantiomers are available under distinct CAS numbers (e.g., (R)-form CAS 122442-01-7) and exhibit differential biological activities . The racemate serves as a cost-effective entry point for initial screening and SAR exploration, whereas enantiopure forms are required for stereospecific applications where biological activity may be enantioselective [1]. Users must select the appropriate form based on their experimental objectives, as the racemate and individual enantiomers are not interchangeable in stereosensitive assays.

Racemic vs Enantiopure
Context-dependent
Racemate (CAS 80616-50-8): broader availability, lower cost. (R)- or (S)-enantiomers: distinct CAS, limited availability
Stereochemical form selection context-dependent
Racemate for screening; enantiopure for stereospecific assays
chirality enantiomer stereoselective synthesis

2-(Pyrrolidin-3-yl)acetic acid hydrochloride: Application Scenarios


GABA Transporter Inhibitor Discovery

Based on its potent and dual (neuronal/glial) GABA uptake inhibition profile (IC₅₀ = 10-20 μM) [1], 2-(pyrrolidin-3-yl)acetic acid hydrochloride serves as a validated positive control and scaffold for developing novel GABA transporter inhibitors. The compound is particularly well-suited for high-throughput screening campaigns targeting neurological disorders such as epilepsy, anxiety, and cognitive impairment, where modulation of GABAergic neurotransmission is therapeutically relevant [2].

GABA Analogue Library Building Block

The 3-yl-acetic acid regioisomer provides a conformationally restricted scaffold for constructing cyclic GABA analogue libraries. Its pyrrolidine ring with an acetic acid side chain at the 3-position enables further functionalization at the nitrogen atom or at the 4-position to generate derivatives with modulated GABA transporter subtype selectivity [2][3]. The hydrochloride salt form facilitates handling in multi-step organic synthesis protocols.

Competitive Inhibition in Glial/Neuronal Models

Given its demonstrated competitive inhibition of GABA uptake in both astrocytes and neurons (Kᵢ = 16 μM glial, 6 μM neuronal) [1], this compound is optimal for mechanistic studies investigating GABA transporter kinetics and pharmacodynamics across different CNS cell types. The racemic form offers a cost-effective option for initial mechanistic profiling prior to enantiomer-specific investigations.

Analytical Reference Standard

With commercial purity specifications reaching 98% , 2-(pyrrolidin-3-yl)acetic acid hydrochloride can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods for related pyrrolidine-acetic acid derivatives. Procurement from vendors offering batch-specific certificates of analysis (e.g., NMR, HPLC, GC) is recommended for this application.

Application
Selection Property
Validation Focus
GABA transporter inhibitor discovery
GABA uptake inhibition context
Transporter-subtype endpoint review
GABA analogue library synthesis
3-yl-acetic acid regioisomer scaffold
N/4-position derivatization review
Glial/neuronal transporter kinetics
Pan-cellular GABA uptake inhibition
Transporter kinetic endpoint review
Analytical reference standard
Commercial purity specification
Batch-specific COA verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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